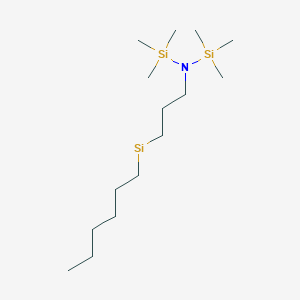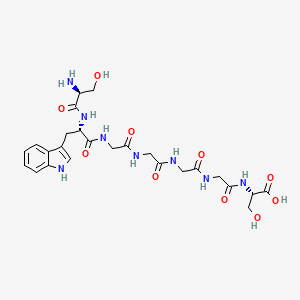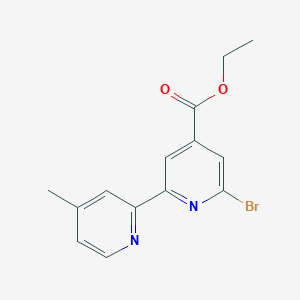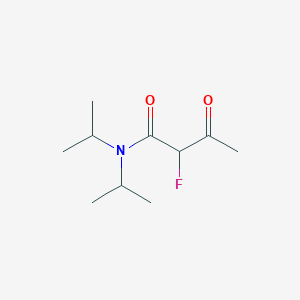
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is an organic compound with the molecular formula C10H18FNO2. This compound is characterized by the presence of a fluorine atom, a ketone group, and two isopropyl groups attached to the nitrogen atom. It is a derivative of butanamide and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide typically involves the reaction of 2-fluoroacetoacetate with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-oxo-butanoic acid.
Reduction: Formation of 2-fluoro-3-hydroxy-N,N-di(propan-2-yl)butanamide.
Substitution: Formation of 2-substituted-3-oxo-N,N-di(propan-2-yl)butanamides.
Scientific Research Applications
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes. The fluorine atom and the ketone group play crucial roles in binding to the active site of enzymes, leading to inhibition or modulation of enzyme activity. The isopropyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-oxo-N,N-di(propan-2-yl)pentanamide: Similar structure with an additional carbon atom in the chain.
2-Fluoro-3-oxo-N,N-di(propan-2-yl)hexanamide: Similar structure with two additional carbon atoms in the chain.
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanoic acid: Similar structure with a carboxylic acid group instead of an amide group.
Uniqueness
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various applications.
Properties
CAS No. |
650602-43-0 |
|---|---|
Molecular Formula |
C10H18FNO2 |
Molecular Weight |
203.25 g/mol |
IUPAC Name |
2-fluoro-3-oxo-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H18FNO2/c1-6(2)12(7(3)4)10(14)9(11)8(5)13/h6-7,9H,1-5H3 |
InChI Key |
OLLIPDOYYFDYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C(=O)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



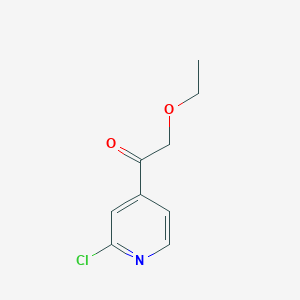
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
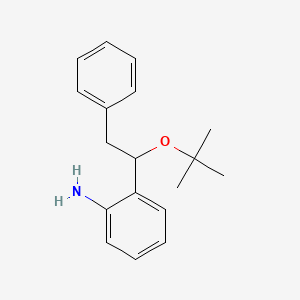
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
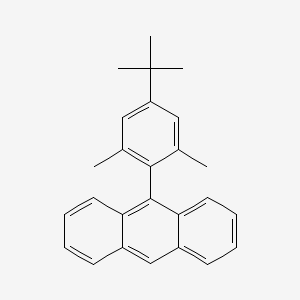
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
